3-乙基辛酸
描述
3-Ethyloctanoic acid is a branched-chain fatty acid with the molecular formula C10H20O2. It is a medium-chain fatty acid characterized by the presence of an ethyl group attached to the third carbon of the octanoic acid chain. This compound is known for its distinct odor, often described as waxy, fatty, creamy, and cheesy. It is found naturally in various sources, including certain cheeses and tobacco .
科学研究应用
3-Ethyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various esters and amides.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its use in drug synthesis.
作用机制
Target of Action
3-Ethyloctanoic acid is a medium-chain fatty acid (MCFA) similar to omega-3 fatty acids . The primary targets of MCFAs are cells involved in inflammation and immunity . These fatty acids interact with various proteins within these cells, influencing their function and contributing to the overall effects of the compound .
Mode of Action
The mode of action of 3-Ethyloctanoic acid is likely similar to that of other MCFAs. These compounds are known to mediate anti-inflammatory effects . Increased levels of MCFAs have been shown to decrease the levels of certain inflammatory compounds . Furthermore, 3-Ethyloctanoic acid is thought to strengthen the “goaty” odor in certain foods, indicating a potential interaction with olfactory receptors .
Biochemical Pathways
3-Ethyloctanoic acid, like other MCFAs, is involved in various biochemical pathways. It is metabolized in the brain, particularly in astrocytes . The metabolism of 3-Ethyloctanoic acid leads to the production of glutamine, which is then utilized for neuronal GABA synthesis . This suggests that 3-Ethyloctanoic acid plays a role in neurotransmitter synthesis and signaling pathways in the brain.
Result of Action
The metabolism of 3-Ethyloctanoic acid in astrocytes leads to the production of glutamine, which is used for GABA synthesis in neurons . This suggests that 3-Ethyloctanoic acid may influence neurotransmitter levels in the brain, potentially affecting neurological function and behavior. Additionally, the anti-inflammatory effects of MCFAs may result in reduced inflammation and immune response .
Action Environment
The action of 3-Ethyloctanoic acid can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the metabolism of 3-Ethyloctanoic acid . Additionally, factors such as diet, health status, and genetic factors can influence how an individual’s body metabolizes and responds to 3-Ethyloctanoic acid.
安全和危害
未来方向
The flavors generated in chocolate processing include fruity, floral, chocolate, woody, caramel, earthy, and undesirable notes. Each processing stage contributes to or depletes the aroma compounds that may be desirable or undesirable . The two 4-alkyl BCFAs had a synergistic effect to enhance “goaty” sensory properties, and their release can be inhibited by 2-heptanone and benzaldehyde due to the sensory interaction between key aroma compounds .
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethyloctanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce 3-ethyloctanoic acid . Another method involves the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification and decarboxylation .
Industrial Production Methods: In industrial settings, 3-ethyloctanoic acid is often produced through the oxidation of isovaleraldehyde. This process typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Ethyloctanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Conversion to alcohols using reducing agents.
Oxidation: Further oxidation to produce ketones or aldehydes.
Common Reagents and Conditions:
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and heating.
Amidation: Often carried out using coupling agents like dicyclohexylcarbodiimide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Esters: Formed from esterification reactions, used in flavor and fragrance industries.
Amides: Resulting from amidation, used in pharmaceuticals.
Alcohols: Produced from reduction reactions, used in various chemical syntheses.
Ketones/Aldehydes: Formed from oxidation, used in organic synthesis.
相似化合物的比较
Octanoic Acid: A straight-chain fatty acid with similar properties but lacks the ethyl group.
4-Ethyloctanoic Acid: Another branched-chain fatty acid with the ethyl group on the fourth carbon.
Isovaleric Acid: A shorter-chain fatty acid with a similar branched structure.
Uniqueness: 3-Ethyloctanoic acid is unique due to its specific branching at the third carbon, which imparts distinct chemical and physical properties. This branching affects its reactivity and the types of esters and amides it can form, making it valuable in specialized applications .
属性
IUPAC Name |
3-ethyloctanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZHLSSAUIDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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